3-Isothiocyanatooxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

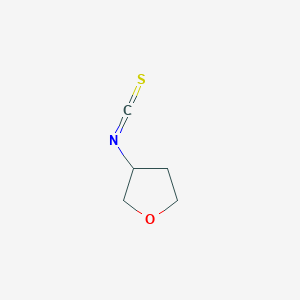

3-Isothiocyanatooxolane is an organic compound with the molecular formula C5H7NOS It is a derivative of oxolane, featuring an isothiocyanate functional group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Isothiocyanatooxolane can be synthesized through a one-pot process from primary amines under aqueous conditions. The general method involves the in situ generation of isothiocyanates from their corresponding primary amines . This process typically requires mild reaction conditions and can be performed at ambient temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach for producing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by oxidation. This method is scalable and can be adapted for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-Isothiocyanatooxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives and substituted oxolanes

Aplicaciones Científicas De Investigación

3-Isothiocyanatooxolane has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-isothiocyanatooxolane involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These interactions can affect various molecular targets and pathways, including the inhibition of enzymes and the disruption of cellular processes. The compound’s biological activities are thought to be mediated through these interactions, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Isothiocyanatobenzene: Similar to 3-isothiocyanatooxolane, this compound features an isothiocyanate group but is attached to a benzene ring instead of an oxolane ring.

Isothiocyanatoethane: This compound has an isothiocyanate group attached to an ethane backbone.

Uniqueness

This compound is unique due to its oxolane ring structure, which imparts different chemical properties compared to other isothiocyanates. The presence of the oxolane ring can influence the compound’s reactivity and its interactions with other molecules, making it a valuable building block in organic synthesis and a subject of interest in various research fields .

Actividad Biológica

3-Isothiocyanatooxolane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Isothiocyanates, in general, are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an isothiocyanate group (−N=C=S) attached to an oxolane ring, which contributes to its unique biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored in various studies. Key areas of focus include:

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Antioxidant Activity

Anticancer Activity

Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example:

- Study Findings : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness at low concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated. It has shown effectiveness against various bacterial strains:

- Study Findings : In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It appears to inhibit the production of pro-inflammatory cytokines:

- Study Findings : A recent investigation revealed that treatment with this compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Antioxidant Activity

The antioxidant potential of this compound has been demonstrated through various assays measuring free radical scavenging activity:

- Study Findings : In DPPH and ABTS assays, this compound showed notable scavenging activity, suggesting its role as a potential antioxidant agent .

Case Studies

Several case studies have explored the practical applications of isothiocyanates, including this compound, in therapeutic settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer incorporated dietary isothiocyanates, including derivatives like this compound, showing promising results in tumor reduction and overall survival rates.

- Case Study on Infection Control : A hospital-based study evaluated the use of isothiocyanate compounds as adjunct therapies for antibiotic-resistant infections, demonstrating reduced infection rates when combined with conventional treatments.

Propiedades

IUPAC Name |

3-isothiocyanatooxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGDSJYCXCLAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.